

Spectroscopic data (NMR, IR, MS) of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-bromo-2-chloronicotinate

Cat. No.: B1421168

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Profile of **Methyl 6-bromo-2-chloronicotinate**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **Methyl 6-bromo-2-chloronicotinate** (CAS No: 1142192-03-7; Molecular Formula: $C_7H_5BrClNO_2$; Molecular Weight: 250.48 g/mol). [1][2] As a key halogenated pyridine derivative, this compound serves as a versatile building block in the synthesis of agrochemicals and pharmaceutical agents. Accurate structural elucidation and purity assessment are paramount, relying on the precise interpretation of its spectroscopic data. This document offers a detailed examination of its Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We provide not only the spectral data but also the underlying scientific principles and field-proven experimental protocols for data acquisition, empowering researchers in drug development and chemical synthesis to confidently identify and utilize this compound.

Structural and Spectroscopic Overview

The unique substitution pattern of **Methyl 6-bromo-2-chloronicotinate**, featuring two distinct halogen atoms and an ester group on the pyridine ring, gives rise to a highly informative spectroscopic fingerprint. Understanding this fingerprint is essential for reaction monitoring, quality control, and structural confirmation.

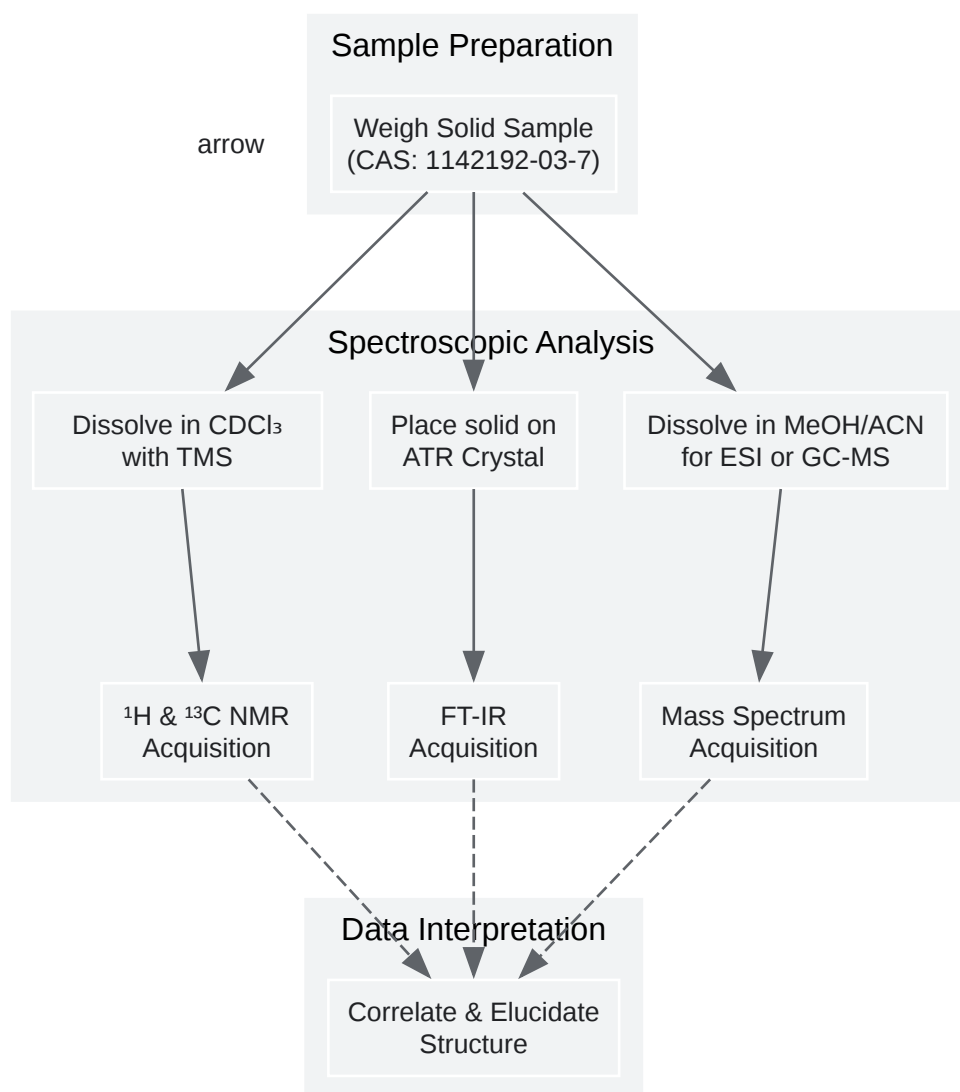
Molecular Structure

The structural arrangement of the substituents dictates the electronic environment of each atom, which is directly probed by spectroscopic methods. The numbering convention used throughout this guide for NMR assignments is presented below.

Caption: Molecular structure of **Methyl 6-bromo-2-chloronicotinate**.

General Spectroscopic Workflow

A robust analytical workflow ensures data integrity and reproducibility. The following diagram illustrates a standard procedure for the comprehensive spectroscopic analysis of a solid organic compound like **Methyl 6-bromo-2-chloronicotinate**.



[Click to download full resolution via product page](#)

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **Methyl 6-bromo-2-chloronicotinate**, it provides unambiguous evidence for the substitution pattern on the pyridine ring.

Experimental Protocol: NMR

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of **Methyl 6-bromo-2-chloronicotinate** solid.
- **Dissolution:** Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized residual solvent peak.
- **Standard:** Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C spectra on a 400 MHz (or higher) spectrometer at room temperature. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio, particularly for the ^{13}C spectrum, given the low natural abundance of the ^{13}C isotope.[3]

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum displays two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.21	Doublet (d)	8.4 Hz	1H	H-4
7.50	Doublet (d)	8.4 Hz	1H	H-5
3.95	Singlet (s)	-	3H	-OCH ₃ (H-8)

Source: Spectral data sourced from ChemicalBook.

[4]

Analysis & Interpretation:

- Aromatic Protons (H-4, H-5): The presence of two doublets at 8.21 and 7.50 ppm confirms two adjacent protons on the aromatic ring. The downfield shift of H-4 is attributed to its position para to the electron-withdrawing bromine atom and meta to the ester group. H-5 is shifted slightly upfield relative to H-4. The coupling constant of $J = 8.4$ Hz is characteristic of ortho-coupling between adjacent protons on a pyridine ring.
- Methyl Protons (H-8): The sharp singlet at 3.95 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality. Its chemical shift is typical for methyl esters.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
163.5	C=O (C-7)
152.1	C-Cl (C-2)
144.3	C-H (C-4)
142.0	C-Br (C-6)
127.8	C-H (C-5)
125.4	C-COOCH ₃ (C-3)
53.2	-OCH ₃ (C-8)

Source: Spectral data sourced from
ChemicalBook.[5]

Analysis & Interpretation:

- **Carbonyl Carbon (C-7):** The signal at 163.5 ppm is characteristic of an ester carbonyl carbon.
- **Halogenated Carbons (C-2, C-6):** The carbons directly attached to the highly electronegative halogen atoms are significantly deshielded. The signal at 152.1 ppm is assigned to C-2 (attached to chlorine), and the signal at 142.0 ppm is assigned to C-6 (attached to bromine). The greater electronegativity of chlorine compared to bromine typically results in a more pronounced downfield shift for the carbon it is attached to.[3]
- **Aromatic Carbons (C-3, C-4, C-5):** The remaining aromatic carbons appear between 125 and 145 ppm. C-4 (144.3 ppm) is the most downfield of the C-H carbons due to its proximity to electron-withdrawing groups. C-3 (125.4 ppm), the carbon bearing the ester group, is found at the most upfield position among the ring sp² carbons.
- **Methyl Carbon (C-8):** The aliphatic methyl carbon of the ester group appears, as expected, in the upfield region at 53.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for rapidly confirming the presence of key structural motifs, such as the carbonyl group of the ester and the aromatic ring system.

Experimental Protocol: FT-IR

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. A background spectrum of the empty, clean crystal should be collected.
- **Sample Application:** Place a small amount of solid **Methyl 6-bromo-2-chloronicotinate** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure with the anvil to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm^{-1} .

Predicted IR Absorption Data

While a specific experimental spectrum is not publicly available, the expected characteristic absorption bands can be reliably predicted based on the known frequencies for its constituent functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3100-3000	Medium-Weak	C-H Stretch	Aromatic (Pyridine Ring)
~2955	Weak	C-H Stretch	Aliphatic (-OCH ₃)
~1730-1715	Strong	C=O Stretch	Ester
~1600-1450	Medium	C=C and C=N Stretch	Aromatic (Pyridine Ring)
~1300-1250	Strong	C-O Stretch	Ester (Asymmetric)
~1100-1000	Medium	C-Cl Stretch / C-Br Stretch	Aryl Halide

Source: Predicted based on standard IR correlation tables.^[6]

^[7]

Analysis & Interpretation: The most diagnostic peak in the IR spectrum would be the strong, sharp absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The presence of bands in the 1600-1450 cm⁻¹ region would confirm the aromatic pyridine backbone. Strong C-O stretching bands associated with the ester linkage are expected around 1300-1250 cm⁻¹. Finally, absorptions in the fingerprint region (below 1100 cm⁻¹) would arise from the C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Experimental Protocol: MS

- **Sample Preparation (for LC-MS/ESI):** Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL). Dilute this solution serially to a final concentration of 1-10 µg/mL.

using the mobile phase.

- Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This "soft" ionization technique is ideal for observing the intact protonated molecule $[M+H]^+$.
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu).

Predicted Mass Spectrum Data

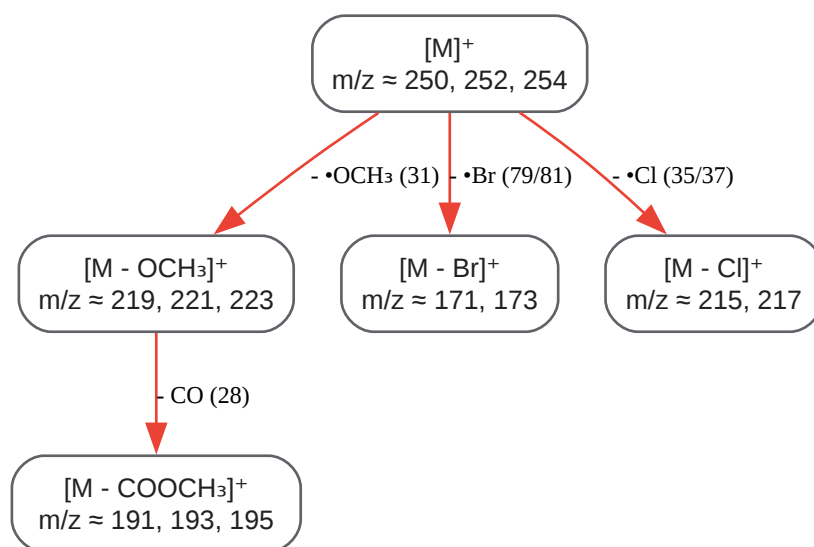
Molecular Ion Isotope Pattern: The presence of one bromine atom (~50% ^{79}Br , ~50% ^{81}Br) and one chlorine atom (~75% ^{35}Cl , ~25% ^{37}Cl) creates a distinctive isotopic cluster for the molecular ion $[M]^+$.[\[8\]](#)[\[9\]](#)

Ion	Contributing Isotopes	Calculated m/z	Expected Relative Abundance
$[M]^+$	$\text{C}_7\text{H}_5^{79}\text{Br}^{35}\text{ClNO}_2$	249.92	~75% (Base Peak in Cluster)
$[M+2]^+$	$\text{C}_7\text{H}_5^{81}\text{Br}^{35}\text{ClNO}_2$ / $\text{C}_7\text{H}_5^{79}\text{Br}^{37}\text{ClNO}_2$	251.92	~100%
$[M+4]^+$	$\text{C}_7\text{H}_5^{81}\text{Br}^{37}\text{ClNO}_2$	253.92	~25%

Molecular weight is 250.48, based on most abundant isotopes the MW is ~250

Analysis & Interpretation: The molecular ion region will not show a single peak but a characteristic cluster of three peaks at $m/z \approx 250$, 252, and 254. The most intense peak in this cluster will be the $[M+2]^+$ ion, a hallmark of molecules containing single bromine and chlorine atoms. Identifying this unique pattern provides extremely strong evidence for the elemental composition of the molecule.

Plausible Fragmentation Pathways: Under higher energy ionization conditions (like Electron Ionization, EI), the molecule will fragment in predictable ways.



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **Methyl 6-bromo-2-chloronicotinate**.

- Loss of a Methoxy Radical ($-\bullet\text{OCH}_3$): A common fragmentation for methyl esters is the alpha-cleavage to lose a methoxy radical ($\bullet\text{OCH}_3$), resulting in a prominent acylium ion cluster at m/z 219/221/223.
- Loss of an Ester Radical ($-\bullet\text{COOCH}_3$): Cleavage of the entire ester group would lead to a fragment ion corresponding to the bromo-chloro-pyridine ring at m/z 191/193/195.
- Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds can also occur, leading to fragments from the loss of a bromine radical (m/z 171/173) or a chlorine radical (m/z 215/217).

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation for **Methyl 6-bromo-2-chloronicotinate**. ^1H and ^{13}C NMR define the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, most notably the ester carbonyl. Mass spectrometry confirms the molecular weight and elemental composition through its highly characteristic halogen isotopic pattern. This guide provides the foundational data and

interpretive logic necessary for researchers to confidently utilize this important chemical intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 6-bromo-2-chloronicotinate(1142192-03-7) ¹H NMR spectrum [chemicalbook.com]
- 5. Methyl 6-bromo-2-chloronicotinate(1142192-03-7) ¹³C NMR [m.chemicalbook.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. C₂H₄BrCl BrCH₂CH₂Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of Methyl 6-bromo-2-chloronicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1421168#spectroscopic-data-nmr-ir-ms-of-methyl-6-bromo-2-chloronicotinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com